molecular formula C14H12Br2O2 B14391845 3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 87682-04-0

3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14391845
CAS No.: 87682-04-0
M. Wt: 372.05 g/mol
InChI Key: UFTSJORPSRAZGJ-UHFFFAOYSA-N
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Description

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves the bromination of a biphenyl precursor. One common method is the bromination of 5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the bromination of aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves the interaction of its bromine atoms and hydroxyl groups with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dibromo-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and hydroxyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

87682-04-0

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

2-bromo-6-(3-bromo-2-hydroxy-5-methylphenyl)-4-methylphenol

InChI

InChI=1S/C14H12Br2O2/c1-7-3-9(13(17)11(15)5-7)10-4-8(2)6-12(16)14(10)18/h3-6,17-18H,1-2H3

InChI Key

UFTSJORPSRAZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)C)Br)O

Origin of Product

United States

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